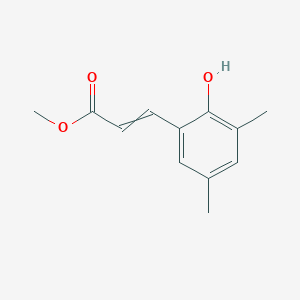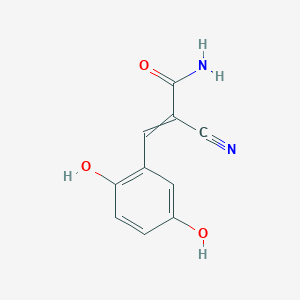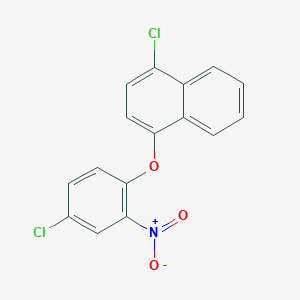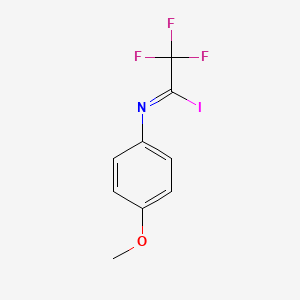![molecular formula C62H106O6 B14265852 Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione CAS No. 138145-30-9](/img/structure/B14265852.png)
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with dodecyloxy groups at the 3 and 4 positions, connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with a suitable reagent to form the desired diketone. One common method involves the use of potassium cyanide (KCN) as a catalyst in an ethanol solution under reflux conditions . The reaction is carried out for an extended period, often around 50 hours, to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets such as proteins and enzymes. For example, its ability to inhibit carboxylesterases is related to the flexibility of the dione bond and the dihedral angle adopted in its structure . The compound’s non-centro-symmetric structure also facilitates electron transfer between the α-carbonyl groups and aromatic nuclei, contributing to its unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of dodecyloxy groups.
1-ferrocenyl-2-phenylethanedione: This compound includes a ferrocene moiety, which imparts different electronic properties.
Ferrocene-1,1′-diylbis(2-phenylethanedione): Another ferrocene-containing compound with unique chiral properties in the solid state.
Uniqueness
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is unique due to its long dodecyloxy chains, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of advanced materials, such as electrochromic devices .
Propriétés
Numéro CAS |
138145-30-9 |
|---|---|
Formule moléculaire |
C62H106O6 |
Poids moléculaire |
947.5 g/mol |
Nom IUPAC |
1,2-bis(3,4-didodecoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C62H106O6/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)61(63)62(64)56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3 |
Clé InChI |
YLXKHOZJSYKKPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
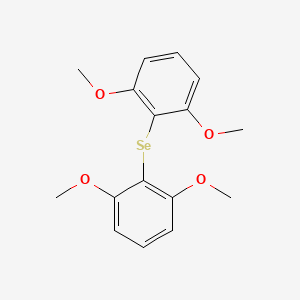

![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
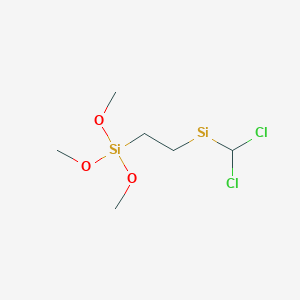
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
